(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate

Chiral resolution Enantiomeric excess Stereochemical integrity

(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate (CAS 1184174-08-0) is an orthogonally protected, enantiomerically pure (3S)-3-methoxypyrrolidine derivative. It belongs to the class of N-Boc-protected pyrrolidine-3-carboxylate esters, which are indispensable intermediates in medicinal chemistry for constructing chiral pyrrolidine-containing pharmacophores.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 1184174-08-0
Cat. No. B2535060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate
CAS1184174-08-0
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)OC
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(8-13,17-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1
InChIKeyJMROZMSABTZUTD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate (CAS 1184174-08-0) Is a Critical Chiral Building Block for Drug Discovery Procurement


(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate (CAS 1184174-08-0) is an orthogonally protected, enantiomerically pure (3S)-3-methoxypyrrolidine derivative. It belongs to the class of N-Boc-protected pyrrolidine-3-carboxylate esters, which are indispensable intermediates in medicinal chemistry for constructing chiral pyrrolidine-containing pharmacophores . The compound features a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen, a methyl ester at the 3-carboxyl position, and a methoxy substituent at the 3-position on the pyrrolidine ring, providing both stereochemical definition and orthogonal deprotection handles that are essential for multi-step synthetic routes in pharmaceutical R&D .

Why Generic Substitution of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate Risks Stereochemical and Synthetic Failure


Substituting (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate with a racemic mixture, the opposite (R)-enantiomer, or an unprotected 3-methoxypyrrolidine analog introduces critical risks that can derail a synthetic campaign. The (S)-configuration at the 3-position is essential for generating enantiomerically pure downstream intermediates; using a racemate would necessitate a chiral separation step that is often low-yielding and cost-prohibitive at scale [1]. Swapping the Boc/Me ester orthogonal protection for a single protecting group strategy (e.g., di-Cbz or di-Bn) can lead to chemoselectivity problems during deprotection, as the Boc group is cleaved under acidic conditions while the methyl ester requires basic hydrolysis—orthogonality that is lost with simpler protection schemes . Furthermore, the intrinsic 3-methoxy substituent cannot be replaced by a 3-hydroxy or 3-hydrogen analog without fundamentally altering the steric and electronic properties of the pyrrolidine ring, which would change the pharmacological profile of the final drug candidate in unpredictable ways.

Head-to-Head Quantitative Evidence: (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate vs. Closest Analogs


Enantiomeric Purity: (S)-Configured 3-Methoxypyrrolidine Diester Delivers Defined Stereochemistry vs. Racemic Mixtures

The target compound is supplied as the single (S)-enantiomer, eliminating the need for chiral resolution that is required when using the racemic 1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate. While the racemic mixture would demand chiral HPLC or diastereomeric salt resolution—steps that typically reduce overall yield by 20–40% and add significant cost—the (S)-enantiomer is ready for direct incorporation into stereospecific syntheses . The (R)-enantiomer is not commercially cataloged from major suppliers, meaning that researchers requiring the (S)-configuration have no equivalent single-enantiomer substitute .

Chiral resolution Enantiomeric excess Stereochemical integrity

Orthogonal Protecting Group Strategy: Boc/Me Ester vs. Single-Protecting-Group Pyrrolidine Analogs

The target compound carries a Boc carbamate on the pyrrolidine nitrogen and a methyl ester at the 3-carboxyl position. This orthogonal pair allows selective removal of the Boc group with TFA or HCl without affecting the methyl ester, or saponification of the ester under basic conditions while leaving the Boc intact. In contrast, analogs such as 1-Cbz-3-methyl pyrrolidine-1,3-dicarboxylate require hydrogenolysis for Cbz removal, which can reduce functional group tolerance (e.g., hydrogenation-sensitive alkenes or nitro groups) [1]. The Boc/Me ester combination is preferred in peptide-mimetic and macrocyclic drug synthesis precisely because it enables two-step sequential deprotection without intermediate purification, a workflow that is not possible with single-protecting-group scaffolds.

Orthogonal protection Solid-phase synthesis Sequential deprotection

Purity and Quality Control: Vendor-Supplied (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate Meets ≥95–98% Purity with ISO Certification

Commercial suppliers report purity ranging from 95% (Fluorochem) to ≥98% (MolCore, Moldb) for the (S)-enantiomer, with analytical certification provided (NMR, HPLC, GC) . In contrast, the racemic 3-methoxypyrrolidine-1,3-dicarboxylate (CAS 1895054-24-6) is typically offered at 95% purity without a defined enantiomeric excess, making it unsuitable for stereochemically sensitive applications [1]. The availability of ISO-certified batches (MolCore) further ensures lot-to-lot consistency, which is critical for reproducibility in multi-step kilo-lab or pilot-plant syntheses.

Quality control ISO certification HPLC purity analysis

Procurement Cost Efficiency: (S)-Enantiomer Pricing vs. Custom Chiral Resolution of Racemate

The (S)-enantiomer is commercially priced at approximately $480/g (ChemicalBook, Aladdin), with bulk pricing available . If a research group were to purchase the racemic mixture and perform chiral resolution in-house, the effective cost per gram of enantiopure material would include the racemate cost (~$200–300/g estimated) plus resolution reagents, chiral stationary phase, and chemist time, conservatively exceeding $600/g at small scale and not dropping below $400/g even at multi-gram scale [1]. Thus, direct procurement of the (S)-enantiomer is cost-competitive at the discovery scale and becomes increasingly favorable at scale-up due to the elimination of resolution losses.

Cost analysis Chiral resolution economics Scale-up procurement

Optimal Application Scenarios for Procuring (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate (CAS 1184174-08-0)


Stereospecific Synthesis of MC4R Agonist and Related GPCR-Targeted Drug Candidates

The (S)-configured 3-methoxypyrrolidine core is a key intermediate in the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists. Using the pre-resolved (S)-enantiomer ensures the final drug candidate maintains the required absolute configuration without the need for late-stage chiral separation, as demonstrated in published MC4R agonist programs [1]. The orthogonal Boc/Me ester protection enables sequential coupling to amino acid or heterocyclic partners, streamlining the construction of spiroindane-based imide pharmacophores.

Peptide-Mimetic and Macrocyclic Drug Discovery Requiring Orthogonal Deprotection

In peptide-mimetic programs, the Boc group can be removed under acidic conditions (TFA/DCM) without disturbing the methyl ester, allowing for selective amide bond formation at the pyrrolidine nitrogen. Subsequent saponification of the methyl ester liberates the carboxylic acid for macrocyclization or further coupling. This orthogonal strategy is essential for solid-phase peptide synthesis (SPPS) adaptations and has been used in the construction of cyclic peptidomimetics targeting protein-protein interactions [1].

Kilo-Lab Scale-Up of Chiral Pyrrolidine Intermediates for Preclinical Toxicology Supplies

For programs advancing from hit-to-lead into preclinical development, the availability of ISO-certified, high-purity (≥98%) (S)-enantiomer in bulk quantities (5 g and above) reduces the risk of batch failure during multi-step synthesis. The well-defined stereochemistry and purity profile simplify the Chemistry, Manufacturing, and Controls (CMC) documentation required for IND-enabling toxicology studies, compared to intermediates that require in-house resolution [1].

Academic and CRO Medicinal Chemistry Libraries Focused on Chiral Heterocyclic Scaffolds

Contract research organizations (CROs) and academic medicinal chemistry groups building diversity-oriented synthesis (DOS) libraries can utilize the (S)-enantiomer as a privileged fragment. Its three points of diversification—the nitrogen after Boc removal, the carboxylic acid after ester hydrolysis, and the 3-methoxy group—allow for rapid analog generation, and the commercial availability eliminates the need for time-consuming chiral resolution, directly accelerating library production timelines [1].

Quote Request

Request a Quote for (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.